1-Bromo-3,5-bis(trifluoromethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3BrF6O2 |
|---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
1-bromo-3,5-bis(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF6O2/c9-4-1-5(16-7(10,11)12)3-6(2-4)17-8(13,14)15/h1-3H |
InChI Key |
OWFBEYFSAJTUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)OC(F)(F)F |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1 Bromo 3,5 Bis Trifluoromethoxy Benzene
Transition-Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides
The carbon-bromine bond in 1-bromo-3,5-bis(trifluoromethoxy)benzene is a key reactive site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors. The electron-deficient nature of the aromatic ring in this compound, due to the meta-directing trifluoromethoxy groups, enhances its reactivity as an electrophilic partner in many of these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For this compound, this reaction provides a direct route to biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. The general reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base.
The reaction conditions for Suzuki-Miyaura coupling can be tailored to achieve high yields. A typical catalytic system involves a palladium(II) precatalyst, such as palladium(II) acetate (B1210297) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a phosphine (B1218219) ligand. The choice of base and solvent is also crucial for the efficiency of the reaction.
While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the analogous compound, 1-bromo-3,5-bis(trifluoromethyl)benzene, provides a strong precedent. For instance, the coupling of 1-bromo-3,5-bis(trifluoromethyl)benzene with various arylboronic acids proceeds in good to excellent yields. uzh.ch It is reasonable to expect similar reactivity for the trifluoromethoxy analog due to the comparable electron-withdrawing nature of the OCF3 and CF3 groups.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-tert-butylphenylboronic acid | 15 mol% Pd(dppf)Cl2 | Ag2CO3 | MeCN | 97% | uzh.ch |
Heck Coupling and Related Vinylation Reactions
The Heck reaction, another palladium-catalyzed process, allows for the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. organic-chemistry.orgwikipedia.org This reaction is instrumental in creating vinylarenes, which are versatile intermediates in organic synthesis. For this compound, Heck coupling offers a pathway to introduce alkenyl substituents onto the electron-poor aromatic ring.
The general mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst. wikipedia.org The reaction typically requires a base to neutralize the hydrogen bromide formed during the reaction.
Studies on the Heck reaction of similar electron-deficient aryl bromides, such as those bearing trifluoromethyl groups, have shown that these substrates are excellent partners in such couplings. beilstein-journals.orgmdpi.com The reaction of 1-bromo-3,5-bis(trifluoromethyl)benzene with various alkenes would be expected to proceed efficiently, and by analogy, so would the reactions of this compound.
Cyanation and Other C-Heteroatom Coupling Transformations
The introduction of a cyano group onto the 3,5-bis(trifluoromethoxy)phenyl scaffold can be achieved through palladium-catalyzed cyanation of this compound. This transformation is valuable as the resulting benzonitrile (B105546) can be further elaborated into other functional groups such as carboxylic acids, amides, or tetrazoles.
In addition to cyanation, other C-heteroatom coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and etherification (for C-O bond formation), are also highly relevant. These reactions would allow for the synthesis of anilines and diaryl ethers bearing the 3,5-bis(trifluoromethoxy)phenyl moiety, which are of significant interest in medicinal chemistry. The electron-deficient nature of the aryl bromide generally facilitates these types of cross-coupling reactions.
Copper-Catalyzed Trifluoromethylthiolation and Trifluoromethylation of Aryl Halides
Recent advances in catalysis have enabled the direct introduction of trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups onto aromatic rings. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for these transformations. While palladium is more common for many cross-coupling reactions, copper catalysis offers unique reactivity, particularly for the introduction of fluorine-containing groups. princeton.edu
The reaction of this compound with a suitable trifluoromethylthiolating or trifluoromethylating reagent in the presence of a copper catalyst would provide a direct route to compounds containing these valuable functional groups. The mechanism of these reactions often involves a Cu(I)/Cu(III) catalytic cycle. The electron-withdrawing trifluoromethoxy groups on the aryl bromide can enhance its reactivity towards oxidative addition to the copper center.
Nucleophilic Aromatic Substitution (SNAr) Pathways on Activated Arenes
The two strong electron-withdrawing trifluoromethoxy groups at the meta positions to the bromine atom significantly activate the benzene (B151609) ring of this compound towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized Meisenheimer complex. libretexts.org The subsequent departure of the bromide ion leads to the substituted product.
The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups. The trifluoromethoxy groups effectively stabilize the negative charge in the Meisenheimer intermediate through their inductive effects, thereby facilitating the reaction. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under relatively mild conditions. For example, the reaction of the analogous 1-fluoro-2-nitrobenzene (B31998) with an amine proceeds readily at room temperature. mdpi.com
This reactivity provides a complementary approach to the transition-metal-catalyzed methods for the formation of C-O, C-S, and C-N bonds.
Derivatization Reactions and Functional Group Interconversions
Beyond cross-coupling and SNAr reactions, this compound can undergo a range of derivatization reactions. A key transformation is the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. google.comgoogle.comresearchgate.net The resulting organomagnesium compound, 3,5-bis(trifluoromethoxy)phenylmagnesium bromide, is a potent nucleophile that can react with a wide array of electrophiles.
For instance, reaction of the Grignard reagent with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Acylation with an acid chloride or anhydride (B1165640) would produce the corresponding ketone. google.com These transformations significantly expand the synthetic utility of the starting aryl bromide, allowing for the introduction of a diverse range of functional groups.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene |
| 4-tert-butylphenylboronic acid |
| Bromobenzene |
| n-butylboronic acid |
| Palladium(II) acetate |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| S-Phos |
| 1-Fluoro-2-nitrobenzene |
Insufficient Information to Generate Article on this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient specific information to generate a detailed article on the reactivity and transformational chemistry of This compound as per the requested outline.
The search results predominantly provide data for the related but structurally distinct compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene . While both compounds feature a brominated benzene ring with fluorine-containing substituents, the difference between a trifluoromethoxy (-OCF3) group and a trifluoromethyl (-CF3) group is significant. These groups impart different electronic properties to the aromatic ring, which in turn dictates their chemical reactivity, including the formation of organometallic reagents, susceptibility to bromine displacement, and behavior as an electrophilic substrate.
Specifically, the searches did not yield detailed research findings, such as reaction protocols or data tables, for the following transformation categories for this compound:
Generation of Organometallic Reagents (e.g., Grignard Reagents)
Introduction of Diverse Functionalities via Bromine Displacement
Role as an Electrophilic Aromatic Substrate
While there is extensive literature on the reactivity of the trifluoromethyl analogue, including its use in forming Grignard reagents and participation in cross-coupling reactions lookchem.comsigmaaldrich.comorgsyn.org, directly applying this information to the trifluoromethoxy compound would be scientifically inaccurate. The presence of the oxygen atom in the trifluoromethoxy group introduces resonance effects that are absent in the trifluoromethyl group, altering the electron density of the aromatic ring and thus its reactivity profile youtube.comlibretexts.org.
Due to the strict requirement to focus solely on This compound and the lack of specific data for this compound in the search results, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.
Mechanistic and Kinetic Investigations in Reactions Involving 1 Bromo 3,5 Bis Trifluoromethoxy Benzene
Elucidation of OCF3-Migration Mechanisms in Aryl Ether Formation
The formation of aryl ethers featuring a trifluoromethoxy group can occur through intramolecular C-H trifluoromethoxylation, a process that has been subject to detailed mechanistic investigation. rsc.org Studies on related N-(hetero)aryl-N-hydroxylamine synthons have shed light on a two-step mechanism that involves both radical and ionic pathways. rsc.orgresearchgate.net
Experimental evidence points to the initial O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives as being a radical process. rsc.org The generation of the trifluoromethoxy radical (•OCF3) is a key step in various trifluoromethoxylation reactions. researchgate.net Reagents such as bis(trifluoromethyl)peroxide (BTMP) can serve as a practical source of •OCF3 radicals when activated by methods like visible light photoredox catalysis or through the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl as a catalytic electron shuttle. nih.govnih.gov These radical C-H trifluoromethoxylation methods provide a direct route to introduce the OCF3 group onto aromatic rings. fu-berlin.de The process is believed to involve a single electron transfer to the radical precursor, which then fragments to release the •OCF3 radical. nih.gov This radical can then be intercepted by an organic substrate to form a new C-O bond. acs.org
In contrast to the initial radical step, the subsequent OCF3-migration in intramolecular C-H trifluoromethoxylation proceeds through a non-radical pathway. rsc.org This step involves the heterolytic cleavage of the N–OCF3 bond. rsc.org Heterolytic bond cleavage is a process where the two electrons of a covalent bond are retained by one of the two departing fragments, resulting in the formation of ions. nih.govyoutube.com
Computational studies, including Density Functional Theory (DFT) calculations, and experimental data support a mechanism involving the formation of a short-lived ion pair intermediate after the N-OCF3 bond breaks. rsc.orgresearchgate.net This ion pair rapidly recombines to form the final trifluoromethoxylated product. rsc.org The concept of ion pairing, where oppositely charged ions associate to form distinct chemical species, is fundamental to understanding the reactivity and selectivity in such transformations. researchgate.net
Mechanistic Aspects of Transition-Metal-Catalyzed Transformations of Aryl Bromides
The carbon-bromine bond in 1-Bromo-3,5-bis(trifluoromethoxy)benzene is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions, central to modern synthetic chemistry, typically proceed through a catalytic cycle involving the metal center in various oxidation states. wikipedia.org
A general catalytic cycle for the cross-coupling of aryl bromides involves two fundamental steps: oxidative addition and reductive elimination. wikipedia.orgOxidative addition is the initial step where the aryl bromide reacts with a low-valent transition metal complex, such as Palladium(0) or Nickel(0). acs.orgnih.gov This process involves the cleavage of the carbon-bromine bond and the formation of two new bonds between the metal and the aryl and bromide fragments, respectively. The metal center is oxidized, for instance from Pd(0) to a Pd(II) species. wikipedia.orguwindsor.ca
Reductive elimination is typically the final, product-forming step of the catalytic cycle. wikipedia.org In this step, the two groups to be coupled (e.g., the aryl group from the substrate and another group introduced via transmetalation) are eliminated from a higher-valent metal intermediate, forming a new carbon-carbon or carbon-heteroatom bond. nih.gov This process reduces the oxidation state of the metal, regenerating the active catalyst for the next cycle. acs.org For Ni-catalyzed reactions, computational studies have suggested pathways involving Ni(III) intermediates that undergo reductive elimination to yield the final product. nsf.gov
The table below summarizes the key steps in a typical palladium-catalyzed cross-coupling reaction.
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst reacts with the aryl bromide (Ar-Br), cleaving the C-Br bond to form an arylpalladium(II) halide complex (Ar-Pd(II)-Br). | 0 → +2 |
| Transmetalation | An organometallic coupling partner (R-M) transfers its organic group (R) to the palladium complex, displacing the halide. | No Change |
| Reductive Elimination | The two organic groups (Ar and R) are eliminated from the palladium center, forming the final product (Ar-R) and regenerating the Pd(0) catalyst. | +2 → 0 |
The efficiency, selectivity, and scope of transition-metal-catalyzed reactions are heavily dependent on the ligands coordinated to the metal center. researchgate.net Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), modify the steric and electronic environment of the catalyst. researchgate.netresearchgate.net
Electron-rich ligands can enhance the rate of oxidative addition for electron-rich aryl halides by increasing the electron density on the metal, making it more nucleophilic. nsf.gov Conversely, bulky ligands can facilitate the reductive elimination step. acs.org The strategic design of ligands is therefore a powerful tool for optimizing catalytic activity and preventing catalyst degradation. researchgate.net While ligand-supported catalysts are highly successful, there is also growing interest in ligand-free systems, which offer advantages in terms of cost, sustainability, and ease of application, particularly for activated aryl halides. rsc.org
Studies on Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound can proceed via reaction at the bromine atom or through activation of a C-H bond. The inherent symmetry of the molecule simplifies stereoselectivity considerations, but regioselectivity between different positions on the aromatic ring is a key factor.
Studies on the closely related compound, 1,3-bis(trifluoromethyl)benzene, provide insight into the factors governing regioselectivity in metalation reactions. lookchem.com The choice of the lithiating agent and solvent system can direct deprotonation to different positions based on a balance of acidity and steric accessibility. For example, a superbasic mixture of butyllithium (B86547) and potassium tert-butoxide selectively deprotonates the most acidic position (C-2, between the two electron-withdrawing groups). lookchem.com In contrast, a bulkier reagent, such as pentamethyldiethylenetriamine (PMDTA)-complexed sec-butyllithium, preferentially deprotonates the more sterically accessible C-4 position. lookchem.com These findings suggest that similar mechanism-based control of regioselectivity could be applied to the derivatization of this compound, allowing for selective functionalization at either the C-2, C-4, or C-6 positions through C-H activation, competing with reactions at the C-Br bond.
The table below illustrates the principle of regioselective metalation based on reagent choice for a model substrate.
Table 2: Reagent-Dependent Regioselectivity in the Metalation of 1,3-bis(trifluoromethyl)benzene
| Reagent/Conditions | Position of Metalation | Outcome after Carboxylation |
|---|---|---|
| BuLi / KOt-Bu | C-2 (most acidic) | 2,6-bis(trifluoromethyl)benzoic acid |
| sec-BuLi / PMDTA | C-4 (most accessible) | 2,4-bis(trifluoromethyl)benzoic acid |
This demonstrates that by carefully selecting reagents, it is possible to control the position of derivatization on an aromatic ring bearing strong electron-withdrawing groups.
Kinetic Analysis of Reaction Pathways and Rate-Determining Steps
Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the kinetic analysis of reaction pathways or the determination of rate-determining steps for reactions involving this compound. The available research predominantly focuses on the related compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene, and its applications in synthesis.
Due to the absence of published experimental data, a detailed discussion of kinetic parameters, such as rate constants and reaction orders, for this compound is not possible at this time. Elucidating the precise reaction mechanisms and identifying the slowest, rate-limiting steps would necessitate dedicated experimental studies. Such investigations would likely involve techniques like reaction progress monitoring via spectroscopy (e.g., NMR, GC-MS) under various conditions to determine the influence of reactant concentrations, temperature, and catalysts on the reaction rate.
Without these foundational studies, any description of reaction pathways and rate-determining steps for this compound would be purely speculative and fall outside the scope of scientifically accurate reporting. Further research is required to characterize the kinetic profile of this compound.
Computational and Theoretical Chemistry Studies of 1 Bromo 3,5 Bis Trifluoromethoxy Benzene
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 1-bromo-3,5-bis(trifluoromethoxy)benzene are dominated by the interplay of the inductive and resonance effects of its substituents. The two trifluoromethoxy (-OCF₃) groups and the bromine atom significantly influence the electron distribution within the benzene (B151609) ring.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its ground state properties. researchgate.net These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties.
The calculations would reveal a planar benzene ring with the substituents causing minor distortions from perfect hexagonal symmetry. The C-Br bond length and the C-O-C bond angles of the trifluoromethoxy groups are key parameters determined. The trifluoromethoxy group, despite the oxygen atom, is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. reddit.com
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value/Description |
|---|---|
| Optimized Geometry | Planar benzene ring with C-Br and C-O bond lengths consistent with substituted benzenes. |
| Dipole Moment | A non-zero dipole moment is expected due to the electronegative substituents. |
| Vibrational Frequencies | Characteristic stretching frequencies for C-Br, C-F, C-O, and aromatic C-H bonds can be predicted and compared with experimental IR and Raman spectra. |
| Electron Density | Electron density is significantly withdrawn from the aromatic ring towards the trifluoromethoxy groups and the bromine atom. |
This table represents expected trends from DFT calculations, not specific reported data.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron. For this compound, the strong electron-withdrawing nature of the trifluoromethoxy groups is expected to significantly lower the energy of the LUMO. nih.gov
A low-lying LUMO suggests that the molecule can act as an electrophile or an oxidizing agent. The LUMO is likely to be distributed over the aromatic ring and the trifluoromethoxy groups, indicating that these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
The trifluoromethoxy group is a powerful electron-withdrawing substituent. nih.gov This effect is primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms, which is transmitted through the oxygen atom to the benzene ring. While the oxygen atom has lone pairs that could participate in a positive resonance effect (+R), this is significantly diminished by the electron-withdrawing fluorine atoms. reddit.com
The electron-withdrawing strength can be quantified using Hammett substituent constants (σ). The trifluoromethoxy group has a large positive σ value, indicating its strong electron-withdrawing character, which deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.org Computational methods, such as Natural Bond Orbital (NBO) analysis, can also be used to quantify the charge transfer from the benzene ring to the substituents, providing a theoretical measure of the electron-withdrawing effect. Recent studies have also highlighted that the effect of such substituents on the σ-framework of the benzene ring is a key determinant of the observed chemical shifts in ¹³C NMR. nih.gov
Conformational Analysis of Trifluoromethoxy Substituents on Aromatic Rings
For the -OCF₃ group, the most stable conformation is typically one where the C-F bonds are staggered with respect to the C-O bond. However, the orientation of the trifluoromethoxy group relative to the plane of the benzene ring is of particular interest. It is generally accepted that the most stable conformation is one where the C-O-C plane is orthogonal to the plane of the benzene ring. This minimizes steric hindrance and optimizes electronic interactions. In this compound, the two trifluoromethoxy groups are expected to adopt conformations that minimize their interaction with each other and with the bromine atom.
Table 2: Conformational Properties of Trifluoromethoxy Groups
| Feature | Description |
|---|---|
| Rotational Barrier | A relatively low energy barrier for the rotation around the C(aryl)-O bond is expected. |
| Preferred Dihedral Angle | The C(aryl)-C(aryl)-O-C(F₃) dihedral angle is predicted to be close to 90 degrees. |
| Symmetry | The molecule possesses a C₂ axis of symmetry if the trifluoromethoxy groups adopt similar conformations. |
This table represents expected conformational features based on studies of similar molecules.
Prediction of Reactivity and Reaction Energetics
Computational methods are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. The electron-poor nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution.
Transition state theory is a cornerstone of understanding reaction rates and mechanisms. Computational chemistry allows for the locating and characterizing of transition state structures for proposed reaction pathways. rsc.org For reactions involving this compound, such as its use in the preparation of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, transition state calculations can validate the proposed mechanism. sigmaaldrich.com
These calculations involve finding the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. For instance, in a nucleophilic substitution reaction, calculations could model the approach of the nucleophile, the formation of a Meisenheimer complex (a key intermediate), and the departure of the bromide leaving group. The calculated energy profile would provide a detailed picture of the reaction mechanism and could explain the observed regioselectivity and reaction rates. researchgate.netmontclair.edu
Quantitative Structure-Activity Relationships (QSAR) in Related Fluorinated Aromatics
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. nih.govresearchgate.netresearchgate.net For fluorinated aromatic compounds similar to this compound, QSAR studies are instrumental in predicting their behavior and potential applications.
Research on halogenated phenols and substituted benzenes has demonstrated that descriptors such as the octanol-water partition coefficient (log Kow), the energy of the lowest unoccupied molecular orbital (ELUMO), and dipole moments are key in developing predictive QSAR models for toxicity. researchgate.net For instance, in a study on halogenated phenols, the toxicity was well-correlated with these quantum chemical descriptors calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. researchgate.net
In the context of polybrominated diphenyl ethers (PBDEs), 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. frontiersin.org These studies revealed that steric effects from ortho- and meta-substituents, along with hydrophobicity, significantly influence the binding affinity to receptors like the aryl hydrocarbon receptor (AhR). frontiersin.org While electrostatic effects were found to be less dominant, aromatic interactions and potential charge transfer were still identified as important for mediating toxicity. frontiersin.org The use of DFT-optimized geometries as templates in these models has been shown to improve their predictive power, with high cross-validation coefficients (q²) of 0.870 for CoMFA and 0.887 for CoMSIA being achieved. frontiersin.org
For other substituted benzenes, 3D-QSAR analyses have also highlighted the importance of hydrophobic, electrostatic, and hydrogen-bonding interactions in determining their toxic effects on organisms like Tetrahymena pyriformis. tcichemicals.com The insights gained from the 3D contour maps generated in these studies can help elucidate the toxicity mechanisms of such compounds. tcichemicals.com
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
The computational prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a powerful tool for the structural elucidation of complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov
The accurate prediction of 1H, 13C, and 19F NMR chemical shifts is crucial for confirming the structure of fluorinated aromatic compounds. Recent advancements in computational methods have made it possible to predict these shifts with a high degree of accuracy. For instance, studies have shown that using appropriate DFT functionals and basis sets can yield predicted 1H NMR chemical shifts with a mean absolute error of less than 0.2 ppm and 13C NMR chemical shifts with an error of less than 2 ppm. rsc.org Machine learning approaches, sometimes combined with DFT calculations, have also emerged as a rapid and accurate method for predicting NMR spectra. nrel.gov
For fluorinated aromatic compounds, specific scaling factors can be developed to improve the accuracy of predicted 19F NMR chemical shifts. worktribe.com The choice of the DFT functional and basis set is critical for obtaining reliable results. For example, the ωB97XD functional with the aug-cc-pVDZ basis set has been recommended for its balance of accuracy and computational cost in predicting 19F NMR chemical shifts, with a root mean square error of 3.57 ppm. worktribe.com
While experimental NMR data for this compound is not widely published, data for the structurally similar compound, tris(3,5-bis(trifluoromethyl)phenyl)stibine, which is synthesized from 1-bromo-3,5-bis(trifluoromethyl)benzene, provides valuable reference points. rsc.org The reported 1H and 13C NMR chemical shifts for related brominated benzene derivatives can also serve as a guide for what to expect for the title compound. rsc.org
A hypothetical table of predicted NMR chemical shifts for this compound, based on DFT/GIAO calculations, would be invaluable for its unambiguous identification. The table below illustrates the kind of data that can be generated through such computational studies.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Predicted 19F Chemical Shift (ppm) |
|---|---|---|---|
| C1-Br | - | ~123 | - |
| C2-H | ~7.7 | ~118 | - |
| C3-OCF3 | - | ~150 | ~ -58 |
| C4-H | ~7.5 | ~112 | - |
| C5-OCF3 | - | ~150 | ~ -58 |
| C6-H | ~7.7 | ~118 | - |
Note: The values in this table are hypothetical and represent the type of data that would be obtained from DFT calculations. The exact values would depend on the level of theory and basis set used.
Advanced Applications and Derivatization in Specialized Fields
Design and Synthesis of Functional Materials Precursors
The 3,5-bis(trifluoromethoxy)phenyl moiety, readily introduced via its bromo-precursor, is a powerful building block for high-performance organic materials used in electronics and photonics. The strong electron-withdrawing nature of the -OCF₃ groups and their significant steric bulk are key attributes exploited in the design of materials with tailored optoelectronic properties.
Development of Nonlinear Optical (NLO) Chromophores with Isolation Groups
In the field of nonlinear optics, a major challenge is translating high molecular hyperpolarizability (β), a microscopic property, into a large bulk electro-optic (EO) coefficient (r₃₃). This often fails due to strong intermolecular electrostatic interactions between dipolar chromophores, which causes them to aggregate in an antiparallel fashion, canceling out the net effect. The 3,5-bis(trifluoromethoxy)phenyl group, when incorporated into a chromophore's structure, can act as a bulky "isolation group" to mitigate this problem.
Research on analogous structures containing the 3,5-bis(trifluoromethyl)benzene moiety demonstrates this principle effectively. vcu.edu By introducing these sterically demanding groups onto the bridge of a donor-π-acceptor (D-π-A) chromophore, it is possible to physically prevent the molecules from getting too close to one another. vcu.edugoogle.com This steric hindrance effectively suppresses the detrimental dipole-dipole interactions, allowing for more efficient poling of the chromophores within a polymer matrix and thus a higher macroscopic EO activity. google.comgoogle.com For example, chromophores featuring a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group have been synthesized and shown to possess good thermal stability (decomposition temperatures >220 °C) and significant EO coefficients. vcu.edu The introduction of these bulky fluorinated groups can lead to EO coefficients multiple times higher than those of unmodified chromophores. google.com The 1-bromo-3,5-bis(trifluoromethoxy)benzene compound serves as a key starting material to install these essential isolation groups through reactions like Suzuki or Stille coupling.
Table 1: Properties of NLO Chromophores with Fluorinated Isolation Groups Data based on analogous 3,5-bis(trifluoromethyl)benzene systems.
| Chromophore Feature | Property | Value | Significance |
| Thermal Stability | Decomposition Temp. (T_d) | > 220 °C vcu.edu | Ensures material can withstand device fabrication and operating temperatures. |
| Electro-Optic Activity | EO Coefficient (r₃₃) | 54 pm/V vcu.edugoogle.com | Demonstrates effective translation of molecular properties to a bulk effect. |
| Isolation Efficiency | Dipole Interaction | Suppressed google.com | The bulky group prevents aggregation, enhancing overall performance. |
Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) is a critical mechanism for achieving 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). TADF materials require a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows for efficient harvesting of non-emissive triplet excitons. The design of TADF molecules often relies on a donor-acceptor (D-A) architecture where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.
Highly fluorinated aromatic compounds are excellent building blocks for the acceptor portion of these emitters. The use of precursors like this compound allows for the incorporation of the 3,5-bis(trifluoromethoxy)phenyl unit into a D-A structure. The strong electron-withdrawing -OCF₃ groups help to lower the LUMO energy level, while their steric bulk can enforce a twisted geometry between the donor and acceptor moieties. This twisting minimizes the HOMO-LUMO overlap, which is a key strategy for reducing the ΔE_ST value to the levels required for efficient TADF (typically < 0.2 eV). The bromine atom on the precursor provides a convenient reactive handle for coupling it to a donor molecule to construct the final D-A emitter.
Applications in Fluorinated Organic Electronics and Optoelectronic Materials
The benefits of incorporating the 3,5-bis(trifluoromethoxy)phenyl group extend beyond NLO and TADF materials to the broader field of fluorinated organic electronics. The introduction of trifluoromethoxy groups into organic semiconductors can significantly alter their electronic properties, stability, and processability.
The high electronegativity of fluorine lowers both the HOMO and LUMO energy levels of the material. This can improve air stability, as the molecule becomes less susceptible to oxidation, and can facilitate electron injection in devices like n-type organic field-effect transistors (OFETs). Furthermore, the unique properties of the C-F bond and the -OCF₃ group can influence the solid-state packing of the molecules, which is a critical determinant of charge mobility. Materials designed with precursors like this compound are therefore investigated for a range of optoelectronic applications, including advanced OLEDs, OFETs, and organic photovoltaics.
Role in Anion and Cation Stabilization Chemistry
The steric and electronic properties of the 3,5-bis(trifluoromethoxy)phenyl group make it an ideal component for creating large, non-coordinating ions that are essential for stabilizing highly reactive cationic species.
Formation of Sterically Demanding, Electron-Withdrawing Counterions for Electrophilic Species
Highly electrophilic cations, such as those found in organometallic catalysis, require a counterion that is very weakly coordinating to avoid deactivation of the cationic center. This compound is a precursor to one of the most well-known classes of these weakly coordinating anions (WCAs).
Through conversion to an organolithium or Grignard reagent, followed by reaction with a boron source, it can be used to synthesize the tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate anion. The analogous and more commonly cited tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is prepared from 1-bromo-3,5-bis(trifluoromethyl)benzene and serves as a stabilizing counterion for a wide range of electrophilic organic and organometallic cations. The four bulky 3,5-disubstituted phenyl groups create a sterically shielded environment around the central boron atom, while the intense electron-withdrawing effect of the eight trifluoromethoxy groups delocalizes the negative charge over the entire anion. This combination of steric hindrance and charge delocalization makes the resulting borate (B1201080) ion exceptionally stable and non-nucleophilic, allowing it to function as a spectator anion in the presence of extremely reactive cations.
Intermediates in the Synthesis of Complex Bioactive Molecules
In medicinal and agrochemical chemistry, the introduction of fluorine-containing groups is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity. The 3,5-bis(trifluoromethoxy)phenyl moiety is a desirable substituent for bioactive compounds, and this compound is the key intermediate for its installation.
The compound serves as a versatile building block for creating new chemical entities in life science research. For instance, patents for novel herbicides describe substituted thienopyrimidine and diaminotriazine derivatives that can carry a 3,5-bis(trifluoromethoxy)phenyl group, highlighting its use in the agrochemical industry. google.com In these syntheses, the bromo-precursor would be coupled to the core heterocyclic structure using methods like palladium-catalyzed cross-coupling. Furthermore, a furan-based derivative, 5-[3,5-bis(trifluoromethoxy)phenyl]furan-2-carbaldehyde, has been identified in a high-throughput screening campaign as a potential inhibitor of the bacterial Type III Secretion System (T3SS) in pathogenic E. coli, demonstrating the moiety's relevance in developing new antibacterial agents. vcu.edu
Table 2: Examples of Bioactive Molecules Derived from this compound
| Bioactive Molecule Class | Specific Moiety | Potential Application | Source |
| Herbicide | Substituted Thienopyrimidine | Crop Protection | google.com |
| Herbicide | Diaminotriazine Compound | Crop Protection | |
| Antibacterial Agent | 5-[3,5-bis(trifluoromethoxy)phenyl]furan-2-carbaldehyde | T3SS Inhibitor | vcu.edu |
Construction of Fluorinated Aromatic Scaffolds for Medicinal Chemistry Research
The introduction of fluorine-containing groups is a cornerstone of modern drug design, with approximately 20% of all marketed drugs containing fluorine. mdpi.com The trifluoromethoxy group, in particular, is valued for its ability to enhance key pharmacokinetic properties. bohrium.com this compound serves as a valuable building block for the synthesis of complex fluorinated aromatic scaffolds, which are core structures in many therapeutic agents.
The bromine atom on the benzene (B151609) ring is readily displaced or utilized in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the construction of diverse molecular libraries for drug discovery. The 3,5-bis(trifluoromethoxy)phenyl moiety, once incorporated into a larger molecule, can improve its metabolic stability due to the strength of the C-F bonds, which are more resistant to enzymatic cleavage compared to C-H bonds. mdpi.comresearchgate.net
Furthermore, the high lipophilicity of the two -OCF3 groups can enhance the ability of a drug candidate to cross cellular membranes, a critical factor for reaching intracellular targets. mdpi.com This property is particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier is essential. While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the strategic value of this and similar building blocks, such as 1-Bromo-3,5-bis(trifluoromethyl)benzene, in creating compounds for substance P (neurokinin-1) receptor antagonists has been noted. google.comgoogle.com These antagonists have potential applications in treating inflammatory diseases and psychiatric disorders. google.com
The general synthetic utility is demonstrated in the creation of pyrazole (B372694) derivatives from the related compound 3',5'-bis(trifluoromethyl)acetophenone, which have shown potent antimicrobial activities. nih.gov This highlights the importance of the bis(trifluoromethyl)phenyl scaffold in developing new classes of antibiotics to combat drug-resistant bacteria. nih.gov
Table 1: Impact of Trifluoromethoxy Group on Drug Properties
| Property | Effect of -OCF3 Group | Rationale |
|---|---|---|
| Metabolic Stability | Increased | High bond energy of C-F bonds resists metabolic degradation. mdpi.comresearchgate.net |
| Lipophilicity | Increased | The trifluoromethoxy group is highly lipophilic, aiding membrane permeability. mdpi.com |
| Binding Affinity | Can be enhanced | The group's electronic properties can improve interactions with biological targets. bohrium.com |
| Bioavailability | Can be improved | Enhanced metabolic stability and permeability contribute to better bioavailability. mdpi.comresearchgate.net |
Building Blocks for Advanced Agrochemicals
The agrochemical industry also heavily relies on fluorinated compounds to develop new and effective herbicides, insecticides, and fungicides. rhhz.netresearchgate.netnih.gov The introduction of fluorine can lead to increased efficacy, selectivity, and environmental stability of the active ingredients. nih.gov this compound represents a key starting material for the synthesis of next-generation agrochemicals.
The bromine atom allows for the assembly of more complex molecules through established synthetic routes, such as Suzuki, Heck, and Sonogashira coupling reactions. This enables the incorporation of the bis(trifluoromethoxy)phenyl moiety into a variety of agrochemical scaffolds. This structural motif is desirable for several reasons. The strong electron-withdrawing nature of the two trifluoromethoxy groups can significantly influence the electronic properties of the molecule, which can be fine-tuned to achieve the desired biological activity. nih.gov
Moreover, the enhanced lipophilicity conferred by the -OCF3 groups can improve the penetration of the pesticide or herbicide through the waxy cuticle of plants or the exoskeleton of insects, leading to greater efficacy. nih.gov The metabolic stability associated with fluorinated compounds also translates to longer-lasting effects in the field, reducing the frequency of application. rhhz.net
While specific commercial agrochemicals derived directly from this compound are not widely publicized, the utility of related fluorinated building blocks is well-established. For instance, derivatives of trifluoromethylpyridine are used in numerous commercial agrochemicals. nih.gov Similarly, fluoro-substituted phenylpyrazoles have demonstrated a broad range of activities, including insecticidal and acaricidal properties. researchgate.net The principles guiding the design of these successful agrochemicals underscore the potential of this compound as a precursor to novel and effective crop protection agents.
Table 2: Potential Agrochemical Applications of this compound Derivatives
| Agrochemical Class | Potential Role of the Bis(trifluoromethoxy)phenyl Moiety |
|---|---|
| Herbicides | Can enhance uptake by weeds and inhibit key metabolic enzymes. |
| Insecticides | May increase penetration of the insect cuticle and act on the nervous system. |
| Fungicides | Can improve efficacy by increasing cell membrane disruption in fungi. |
Advanced Characterization Techniques for Research and Development
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment
For 1-Bromo-3,5-bis(trifluoromethoxy)benzene, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR would be essential for confirming its structure and assessing its purity.
¹H NMR: Due to the symmetrical substitution pattern of the benzene (B151609) ring, the ¹H NMR spectrum is expected to be relatively simple. It would feature two distinct signals corresponding to the two types of aromatic protons. The proton at the C2 position would appear as a triplet, while the two equivalent protons at the C4 and C6 positions would appear as a doublet. The integration of these signals would confirm the 2:1 proton ratio.
¹³C NMR: The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule. One would expect to see signals for the four distinct aromatic carbons (C1-Br, C2-H, C3/C5-OCF₃, and C4/C6-H) and a characteristic quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. epa.gov It would show a single, sharp singlet for the six equivalent fluorine atoms of the two trifluoromethoxy groups, confirming their identical chemical environment. The chemical shift of this signal is characteristic of the -OCF₃ group. epa.gov The absence of other fluorine signals is a strong indicator of sample purity.
Advanced 2D NMR Techniques for Connectivity Assignments
To unambiguously assign the signals observed in 1D NMR spectra and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this molecule, a cross-peak would be expected between the proton at C2 and the protons at C4/C6, confirming their neighborly relationship on the aromatic ring. google.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the ¹H signals for the C2, C4, and C6 protons to their corresponding ¹³C signals.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula. For C₈H₃BrF₆O₂, the precise mass would be calculated and compared to the experimental value. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the spectrum, serving as a key diagnostic feature.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways would include the loss of the bromine atom and cleavage of the C-O bond of the trifluoromethoxy groups, leading to characteristic fragment ions that help confirm the molecular structure. This analysis is crucial for distinguishing it from isomers.
Chromatographic Methods for Reaction Monitoring and Product Purification
Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a synthesis reaction and for assessing the purity of the final product.
Gas Chromatography-Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) for Volatile Products
Given its structure, this compound is expected to be sufficiently volatile for gas chromatography analysis.
GC-FID: This technique separates volatile compounds, which are then detected by a flame ionization detector. It is a robust method for determining the purity of a sample, with the area of the peak being proportional to the concentration of the compound. It is often used to monitor the disappearance of starting materials and the appearance of the product during a reaction.
GC-MS: Coupling a gas chromatograph to a mass spectrometer allows for the identification of each separated component. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that specific peak. This is invaluable for identifying the product, byproducts, and any remaining starting materials in a reaction mixture.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
For less volatile compounds or for analyses where derivatization is not desired, HPLC is the preferred chromatographic method.
HPLC: In HPLC, the compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. A detector, commonly a UV detector for aromatic compounds like this one, measures the analyte as it elutes. HPLC is a highly accurate and precise method for determining the purity of a sample and for performing quantitative analysis to determine the exact concentration of the product in a solution. Different column and solvent combinations can be optimized to achieve excellent separation of the product from any impurities.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
No crystallographic data for derivatives of this compound has been found in the searched literature.
Spectroscopic Characterization of Derived Systems
UV-Vis Absorption and Emission Spectroscopy for Electronic Properties
No specific UV-Vis absorption or emission data for systems derived from this compound is available.
Voltammetry and Electrochemistry for Redox Behavior
There is no published research detailing the voltammetric or electrochemical redox behavior of derivatives of this compound.
Absorption Spectroelectrochemistry
No absorption spectroelectrochemical studies for derivatives of this compound have been reported.
Calorimetric Studies for Reaction Energetics and Process Optimization
No calorimetric data regarding the reaction energetics or process optimization for this compound could be located.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
